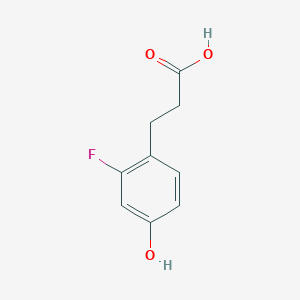

3-(2-Fluoro-4-hydroxyphenyl)propanoic acid

描述

属性

IUPAC Name |

3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWBWJCAGKHIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-fluoro-4-hydroxybenzaldehyde.

Aldol Condensation: The benzaldehyde undergoes an aldol condensation reaction with malonic acid in the presence of a base such as sodium hydroxide to form 3-(2-fluoro-4-hydroxyphenyl)acrylic acid.

Hydrogenation: The acrylic acid derivative is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to reduce the double bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for the aldol condensation and hydrogenation steps, ensuring higher yields and purity of the final product.

化学反应分析

Types of Reactions

3-(2-Fluoro-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 3-(2-Fluoro-4-oxophenyl)propanoic acid.

Reduction: 3-(2-Fluoro-4-hydroxyphenyl)propanol.

Substitution: 3-(2-Methoxy-4-hydroxyphenyl)propanoic acid.

科学研究应用

Pharmaceutical Applications

-

Pharmaceutical Intermediates :

- 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties.

-

Antitumor Activity :

- Preliminary studies indicate that this compound may exhibit antitumor effects. It has been investigated for its ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

-

Neurotransmitter Precursor :

- Given its structural similarity to the amino acid tyrosine, it may act as a precursor for neurotransmitters such as dopamine and norepinephrine, potentially influencing mood and cognitive functions.

Biochemical Interactions

-

Enzyme Interaction :

- The compound interacts with key enzymes involved in amino acid metabolism, such as tyrosine hydroxylase and phenylalanine hydroxylase. These interactions can modulate enzyme activity, impacting metabolic pathways critical for neurotransmitter synthesis.

-

Cell Signaling Modulation :

- It can influence cellular signaling pathways by acting as a substrate or inhibitor of kinases and phosphatases, which are essential for various phosphorylation events within cells.

-

Gene Expression Regulation :

- The compound may alter gene expression by interacting with transcription factors or regulatory proteins, leading to changes in the expression of genes involved in stress responses and cell proliferation.

Case Study 1: Antitumor Effects

In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of growth in several cancer cell lines. The mechanism was linked to increased apoptosis rates and alterations in cell cycle progression.

Case Study 2: Neurotransmitter Synthesis

Research indicated that this compound could enhance dopamine production in neuronal cultures, suggesting its potential use in treating neurodegenerative diseases where dopamine deficiency is prevalent.

作用机制

The mechanism of action of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It may modulate the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may enhance the activity of antioxidant enzymes, protecting cells from oxidative damage.

相似化合物的比较

Comparison with Structural Analogs

Halogenated Derivatives

Chlorinated Derivatives

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid (Compound 1, ): Structure: Dichloro substitution at positions 3 and 5, hydroxyl at position 3. Activity: Exhibits selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal effect on Candida albicans. The chlorine atoms likely enhance lipophilicity and target binding via hydrophobic interactions .

Brominated Derivatives

- Activity: Limited data on bioactivity, but bromine’s larger atomic radius may reduce metabolic stability compared to fluorine .

Fluorinated Derivatives

- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid (): Structure: Amino group at position 2, fluorine and hydroxyl on the phenyl ring. The fluorine enhances resistance to enzymatic degradation .

Hydroxyl- and Methoxy-Substituted Derivatives

3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid (Compound 3, ) :

- Structure : Methoxy at position 3, hydroxyl at position 4.

- Activity : Isolated from Hedyotis species, this compound contributes to antimicrobial activity. Methoxy groups increase lipophilicity but may reduce hydrogen-bonding capacity compared to the target compound’s fluorine .

3-(3-Formyl-4-hydroxyphenyl)propanoic Acid () :

Amino Acid and Peptide Derivatives

N-Fmoc-2-fluoro-L-tyrosine () :

- Structure: Fluorine at position 2, hydroxyl at position 4, with an Fmoc-protected amino group.

- Activity: Used in peptide synthesis to enhance stability and bioavailability. The fluorine atom improves resistance to oxidative degradation compared to non-fluorinated tyrosine .

3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic Acid (Compound 11f, ) :

- Structure: Imidazole ring with fluorophenyl and amino groups.

Antimicrobial Activity

- Target Compound vs. Chlorinated Analogs: While 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid () shows strong antibacterial activity, the target’s fluorine may offer broader spectrum activity due to smaller atomic size and reduced steric effects .

- Methoxy Derivatives: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid () has moderate activity, suggesting fluorine’s electronegativity could enhance target binding compared to methoxy groups .

Metabolic Stability

- Phase II Metabolites (): Propanoic acid derivatives like dihydrocaffeic acid are metabolized into sulfates and glucuronides, extending their plasma half-life. Fluorine in the target compound may slow Phase I oxidation, improving bioavailability .

Structural and Functional Data Tables

Table 1: Key Structural Analogs and Activities

Table 2: Physicochemical Properties

| Compound Name | logP (Predicted) | pKa (COOH) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 1.8 | 4.2 | ~15 (aqueous) |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | 2.5 | 3.9 | ~5 (DMSO) |

| 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid | 1.5 | 4.5 | ~20 (aqueous) |

生物活性

3-(2-Fluoro-4-hydroxyphenyl)propanoic acid, also known as (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, is a compound of significant interest due to its biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FNO₃ |

| Molecular Weight | 199.18 g/mol |

| CAS Number | 7423-96-3 |

| Structure | Structure |

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, with studies showing its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells .

- Anticancer Properties : It has been evaluated for its cytotoxicity against cancer cell lines, particularly A549 non-small cell lung cancer cells. Certain derivatives of this compound have shown promising anticancer activity by reducing cell viability and migration .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound:

- Cytotoxicity : A study found that derivatives of this compound reduced A549 cell viability significantly, with some compounds achieving over 50% reduction at specific concentrations. For instance, compound 20 exhibited potent activity with a viability reduction to 31.2% .

- Antioxidant Assays : The DPPH radical scavenging assay indicated that some derivatives possess strong antioxidant capabilities, comparable to ascorbic acid .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Study on Anticancer Activity : In a comparative study against standard chemotherapeutics like doxorubicin and cisplatin, certain derivatives showed enhanced activity against A549 cells, suggesting their potential as adjuncts in cancer therapy .

- Antimicrobial Evaluation : While some derivatives were tested against various pathogens, results indicated limited antibacterial activity against Agrobacterium tumefaciens and Pectobacterium carotovorum. However, the antifungal properties were more pronounced, particularly against Fusarium oxysporum .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Antioxidant | Effective in scavenging free radicals |

| Anticancer | Significant cytotoxicity against A549 cells |

| Antimicrobial | Limited antibacterial activity; notable antifungal effects |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid?

- Methodological Answer : The synthesis of fluorinated phenylpropanoic acids typically involves Friedel-Crafts alkylation or multi-step functionalization of the phenyl ring. For example, (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is synthesized via asymmetric hydrogenation or enzymatic resolution . Key steps include:

- Introduction of fluorine via electrophilic fluorination or substitution reactions.

- Protection/deprotection of hydroxyl groups to prevent side reactions.

- Final purification via recrystallization or column chromatography.

- Critical Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and enantiomeric purity.

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm fluorine presence (¹⁹F NMR) and aromatic substitution patterns (¹H/¹³C NMR).

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns (e.g., loss of -COOH or fluorine groups).

- HPLC/Purity Analysis : Monitor impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Data Interpretation : Compare spectral data with PubChem entries for structurally similar compounds (e.g., InChI keys from ).

Advanced Research Questions

Q. What metabolic pathways are anticipated for this compound in vivo?

- Methodological Answer : Based on analogs like 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid, expect:

- Phase I Metabolism : Hydroxylation at the phenyl ring or β-oxidation of the propanoic chain.

- Phase II Metabolism : Sulfation or glucuronidation of hydroxyl groups, detected via LC-MS/MS .

- Experimental Design : Administer isotopically labeled compound to mice, collect urine/plasma, and analyze metabolites using UPLC-QTOF-MS.

Q. How does fluorination at the 2-position influence biological activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effects enhance:

- Enzyme Binding : Increased COX-2 inhibition potency due to improved hydrophobic interactions (observed in fluorophenyl NSAID analogs) .

- Metabolic Stability : Reduced susceptibility to cytochrome P450-mediated oxidation.

- Validation : Perform competitive enzyme assays (COX-1/COX-2) and compare IC₅₀ values with non-fluorinated derivatives.

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated phenylpropanoic acids?

- Methodological Answer : Discrepancies often arise from:

- Variability in Assay Conditions : Standardize cell lines (e.g., RAW 264.7 for inflammation studies) and control for endotoxin levels.

- Solubility Differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Case Study : Re-evaluate conflicting COX inhibition data by repeating assays under uniform conditions .

Methodological Guidance Tables

| Application | Technique | Key Parameters | Reference |

|---|---|---|---|

| Structural Elucidation | ¹H/¹⁹F NMR | δ 7.2–7.8 ppm (aromatic H), coupling with F | |

| Metabolite Identification | LC-HRMS (Negative Ion Mode) | m/z 213.05 [M-H]⁻, fragments at m/z 169, 123 | |

| Enzyme Inhibition Assays | COX-1/COX-2 Fluorometric Kit | IC₅₀ calculation via nonlinear regression |

Key Considerations for Experimental Design

- Fluorine-Specific Effects : Account for fluorine’s impact on logP (lipophilicity) and hydrogen bonding in pharmacokinetic studies.

- Metabolite Stability : Use stabilizing agents (e.g., ascorbic acid) during sample preparation to prevent oxidation of hydroxyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。